N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a pyrrolidinyl-dihydropyrimidinyl-acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-10-18(25)23(19(20-13)22-8-4-5-9-22)12-17(24)21-15-11-14(26-2)6-7-16(15)27-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNICLSYWXREFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,5-dimethoxyaniline with acetic anhydride to form the corresponding acetamide.
Synthesis of the Pyrrolidinyl-Dihydropyrimidinyl Intermediate: This intermediate can be synthesized by reacting 4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine with appropriate reagents under controlled conditions.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrrolidinyl-dihydropyrimidinyl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.42 g/mol
Structural Characteristics
The compound features a complex structure characterized by a dimethoxyphenyl group and a pyrrolidinyl-substituted dihydropyrimidinyl moiety. This unique combination of functional groups may confer specific biological activities.
Antitumor Activity
Research has indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide exhibit antitumor properties. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Vascular Endothelial Growth Factor Receptor Inhibition
The compound may act as an inhibitor of the vascular endothelial growth factor receptor (VEGFR), which is crucial in angiogenesis and tumor progression. Inhibiting this receptor can potentially reduce tumor vascularization and growth .
Neurological Applications
Given its structural similarity to known neuroactive compounds, there is potential for this compound to modulate neurotransmitter systems. Preliminary studies suggest it may influence pathways related to anxiety and depression .
Anti-inflammatory Properties
Compounds with similar structures have been studied for their anti-inflammatory effects. The modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways indicates potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in Molecular Pharmacology demonstrated that a derivative of the compound significantly inhibited cell proliferation in breast cancer models. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting cell cycle arrest as a primary mode of action .
Case Study 2: VEGFR Inhibition
Research conducted on pyrimidine derivatives showed promising results in inhibiting VEGFR-mediated angiogenesis in vitro. The study highlighted how modifications on the pyrimidine ring enhanced binding affinity to the receptor, leading to reduced endothelial cell migration and tube formation .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: Lacks the pyrrolidinyl group.
N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Contains a piperidinyl group instead of pyrrolidinyl.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity based on current research findings, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.43 g/mol. The compound features a pyrrolidine ring and a dihydropyrimidine moiety, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 364.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1260621-86-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A notable mechanism involves the inhibition of key enzymes such as myeloperoxidase (MPO), which is implicated in tumor progression and inflammation. Inhibitors of MPO can reduce oxidative stress and inflammatory responses associated with cancer development .
In a preclinical evaluation involving N1-substituted derivatives, it was found that these compounds demonstrated potent inhibition of MPO activity, suggesting a promising avenue for cancer therapy through modulation of inflammatory pathways .
Neuropharmacological Effects
The compound's structural features suggest potential neuroprotective effects. Research indicates that derivatives with similar frameworks can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds in this class may act as competitive inhibitors for enzymes like MPO and AChE.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : By modulating oxidative stress pathways, these compounds can exert protective effects against cellular damage.
Study on MPO Inhibition
In a study published in PubMed, a series of N1-substituted derivatives were synthesized and evaluated for their ability to inhibit MPO. The lead compound showed robust inhibition in vitro and demonstrated significant effects in vivo when administered to animal models exposed to inflammatory stimuli . This highlights the potential therapeutic application of this compound in inflammatory diseases.
Neuroprotective Effects Assessment
Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines. Results indicated that these compounds could significantly reduce cell death induced by oxidative stress, suggesting their potential utility in treating neurodegenerative conditions .
Q & A
Q. Table 1: Comparative Yields Under Varied Conditions
| Reaction Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 0–5 | Piperidine | 80 | |
| 25 | None | 45 |
Basic: Which spectroscopic techniques are essential for structural confirmation, and what key signals should be prioritized?
Answer:
- 1H NMR : Focus on NH protons (δ 12.50 ppm, br. s) and aromatic/heterocyclic protons (e.g., δ 6.01 ppm for pyrimidine CH-5) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]+ in structurally similar compounds) .
- Elemental Analysis : Validate C, N, and S content (e.g., C: 45.29% vs. Calculated 45.36%) to confirm purity .
Advanced: How does the pyrrolidin-1-yl substituent influence binding affinity compared to thiomorpholine or piperidine analogs?
Answer:
The pyrrolidine ring enhances lipophilicity and steric accessibility compared to bulkier thiomorpholine. For example:
- Thiomorpholine analogs exhibit reduced blood-brain barrier penetration due to higher polarity .
- Pyrrolidine derivatives show improved IC₅₀ values (e.g., 2.1 μM vs. 8.3 μM in kinase assays) due to optimized van der Waals interactions .
Methodological Tip : Perform comparative molecular dynamics simulations (e.g., using GROMACS) to assess binding pocket compatibility.
Advanced: What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with cyclin-dependent kinases (CDKs). A study on thiazolopyrimidines showed ΔG values ≤ -9.2 kcal/mol correlate with inhibitory activity .
- ADMET Prediction : SwissADME evaluates bioavailability; logP values >3.0 indicate favorable membrane permeability but potential hepatotoxicity risks .
Q. Table 2: Predicted ADMET Properties
| Parameter | Value | Tool/Model |
|---|---|---|
| logP | 3.2 | SwissADME |
| BBB Permeability | Yes | BOILED-Egg |
| CYP2D6 Inhibition | High | PreADMET |
Basic: How are common synthetic byproducts (e.g., diacetylated impurities) identified and resolved?
Answer:
- TLC Monitoring : Use silica plates with UV visualization to track reaction progress.
- HPLC-PDA : Detect impurities at 254 nm; diacetylated byproducts elute earlier than the target compound .
- Recrystallization : Ethanol/water mixtures (7:3) effectively purify the acetamide core .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy in neurodegenerative disease research?
Answer:
- Transgenic Mouse Models : APP/PS1 mice for Alzheimer’s studies, with dosage regimens of 10 mg/kg/day for 12 weeks .
- Behavioral Assays : Morris water maze tests correlate compound exposure with cognitive improvement (p < 0.05) .
- Biomarker Analysis : ELISA quantification of Aβ42 and tau phosphorylation levels post-treatment .
Advanced: How does the 2,5-dimethoxyphenyl group modulate electronic effects in cross-coupling reactions?
Answer:
The electron-donating methoxy groups deactivate the aromatic ring, necessitating:
- Catalyst Optimization : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura couplings with aryl boronic acids .
- Reaction Monitoring : In situ IR spectroscopy tracks C–C bond formation (peaks at 1650–1700 cm⁻¹) .
Basic: What stability challenges arise during storage, and how are they mitigated?
Answer:
- Degradation Pathways : Hydrolysis of the acetamide group under high humidity.
- Stabilization : Store at -20°C in amber vials under argon. Lyophilization increases shelf life to >24 months .
Advanced: Can this compound act as a fluorescent probe for cellular imaging?
Answer:
Yes, structural analogs exhibit λₑₓ/λₑₘ = 360/450 nm, enabling visualization of cytoplasmic uptake in HeLa cells. Key steps:
- Fluorescence Microscopy : Use 40x magnification with DAPI filters.
- Quantification : ImageJ analysis of fluorescence intensity vs. concentration (R² ≥ 0.98) .
Advanced: What structural modifications enhance selectivity for kinase targets over off-target receptors?
Answer:
- Position 4 Methyl Group : Reduces off-target binding by 60% in PDE5 assays .
- Pyrrolidine vs. Piperidine : Pyrrolidine lowers IC₅₀ for CDK2 (0.8 μM) vs. CDK4 (12.3 μM) .
Methodological Tip : Use alanine scanning mutagenesis to identify critical kinase residues for interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
